(5-Isopropyloxazol-4-yl)methanol
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Overview
Description
(5-Isopropyloxazol-4-yl)methanol is a chemical compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features an isopropyl group at the 5-position and a hydroxymethyl group at the 4-position of the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropyloxazol-4-yl)methanol typically involves the reduction of ethyl oxazole-4-carboxylates. One efficient method includes the use of lithium borohydride (LiBH4) as a reducing agent. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified by column chromatography on silica gel using a chloroform-methanol mixture as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions and purification processes to handle larger quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
(5-Isopropyloxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding alcohols or amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or azides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and sodium azide (NaN3) are used for substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have shown potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The exact mechanism of action of (5-Isopropyloxazol-4-yl)methanol is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Mubritinib: A protein kinase inhibitor with a similar oxazole structure.
Phenoxan: An antimicrobial agent with a related oxazole core.
Muraglitazar: A peroxisome proliferator-activated receptor agonist.
Darglitazone: Another peroxisome proliferator-activated receptor agonist.
Farglitazone: A lipid peroxidation inhibitor.
Uniqueness
(5-Isopropyloxazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-propan-2-yl-1,3-oxazol-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)7-6(3-9)8-4-10-7/h4-5,9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKPLMDFAIAYRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CO1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672486 |
Source
|
Record name | [5-(Propan-2-yl)-1,3-oxazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210700-52-9 |
Source
|
Record name | [5-(Propan-2-yl)-1,3-oxazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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